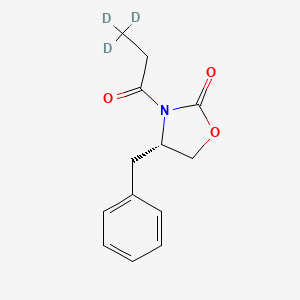
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pH). Other properties that might be analyzed include its refractive index, specific gravity, and electrical and thermal conductivity.Wissenschaftliche Forschungsanwendungen
Chiral Auxiliary Applications
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 serves as a chiral auxiliary in the synthesis of complex molecules. Chiral auxiliaries are pivotal in asymmetric synthesis, allowing for the generation of enantiomerically enriched compounds through selective reactions. The research by Smith et al. (2008) highlights the use of a 4-benzyl-2-oxazolidinone chiral auxiliary in acylation, diastereoselective alkylation, and cleavage processes to produce high-purity enantiomeric compounds (Smith, D. P. Richardson, G. Truran, K. Belecki, & M. Onishi, 2008).
Synthetic Methodologies
The compound has been utilized in the synthesis of novel structures through various organic reactions. For instance, the preparation and characterization of 2-oxazolidinone derivatives and their thermal behavior were studied, revealing insights into the stability and fragmentation mechanisms of these compounds, as reported by Shimasaki et al. (1990) (Shimasaki, C., S. Hayase, A. Murai, J. Takai, E. Tsukurimichi, & T. Yoshimura, 1990).
Antimicrobial Activity
The oxazolidinone framework, including derivatives like (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3, has been explored for its potential antimicrobial properties. Devi et al. (2013) synthesized novel oxazolidinone derivatives with reported antimicrobial activities, indicating the potential of these compounds as pharmaceutical agents (Devi, K., Y. Asmat, S. Jain, S. Sharma, & J. Dwivedi, 2013).
Biofilm Inhibition
The structure has been linked to biofilm inhibition capabilities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). Edwards et al. (2017) discovered that 5-benzylidene-4-oxazolidinones, closely related to the compound , significantly inhibit MRSA biofilm formation, suggesting a novel application in combating biofilm-associated infections (Edwards, G. A., N. V. Shymanska, & J. Pierce, 2017).
Safety And Hazards
This involves identifying any risks associated with the compound, such as toxicity, flammability, radioactivity, or environmental hazards. Safety data sheets (SDS) are a common source of this information.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial.
Please consult with a chemical database or a chemist for specific information about “(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3”. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-DCLJDFQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747136 |
Source


|
| Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 | |
CAS RN |
156451-08-0 |
Source


|
| Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


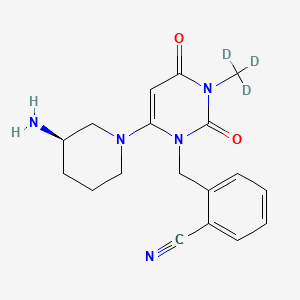

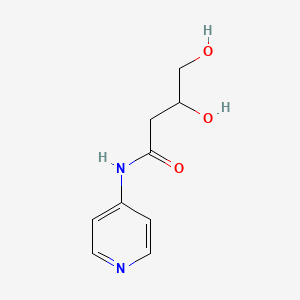
![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)
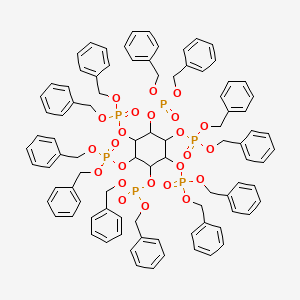
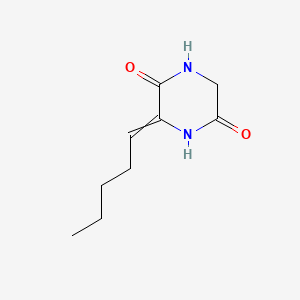
![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)
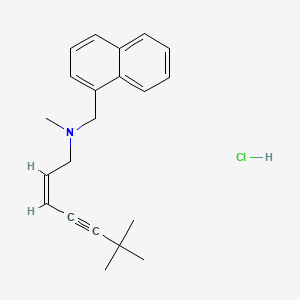
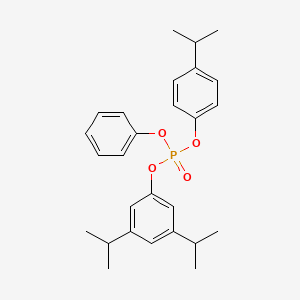
![1-Methylpyrrolo[2,3-b]pyridine-3-carboxylic Acid N-Phenyl Homopiperazine Amide](/img/structure/B587609.png)
